![molecular formula C13H11N3O4 B14684655 Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl- CAS No. 25927-45-1](/img/structure/B14684655.png)
Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-: is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted at the 2-position with a 2,4-dinitrophenylmethyl group and at the 4-position with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl- typically involves the reaction of 2-chloromethylpyridine with 1,3-dinitrobenzene. The reaction is carried out in the presence of a base such as potassium tert-butoxide and a solvent like dimethyl sulfoxide. The reaction is conducted at a temperature of around 20°C for approximately one hour, yielding the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro groups on the phenyl ring make it susceptible to further substitution reactions.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Nucleophilic Substitution: The pyridine ring can participate in nucleophilic substitution reactions, especially at the 2-position.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products:
Reduction Products: Reduction of the nitro groups yields the corresponding amines.
Substitution Products: Nucleophilic substitution can lead to various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl- involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the pyridine ring can engage in coordination with metal ions.
Comparison with Similar Compounds
- 2-[(2,4-Dinitrophenyl)methyl]pyridine
- 2,4-Dinitrophenyl-4’-phenylbenzenesulfonate
- 2-Methylpyridine
Uniqueness: Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl- is unique due to the presence of both a 2,4-dinitrophenylmethyl group and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Properties
CAS No. |
25927-45-1 |
|---|---|
Molecular Formula |
C13H11N3O4 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
2-[(2,4-dinitrophenyl)methyl]-4-methylpyridine |
InChI |
InChI=1S/C13H11N3O4/c1-9-4-5-14-11(6-9)7-10-2-3-12(15(17)18)8-13(10)16(19)20/h2-6,8H,7H2,1H3 |
InChI Key |
MHYJFIUAKFIEFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)
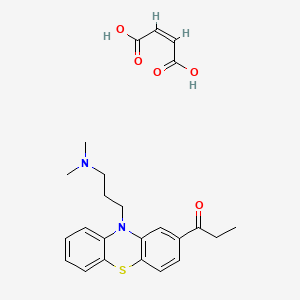
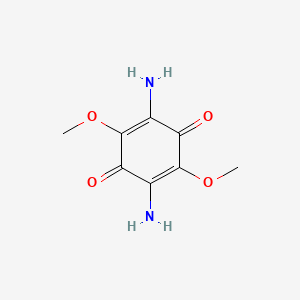
![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)
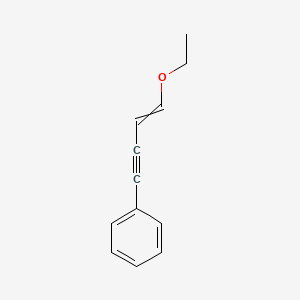
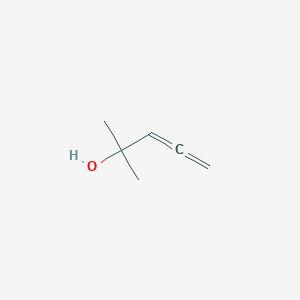
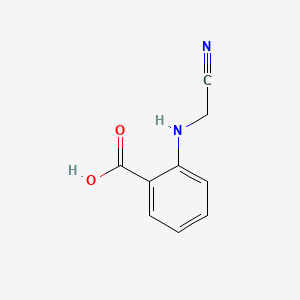
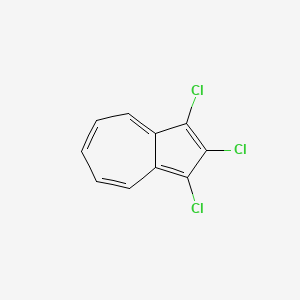
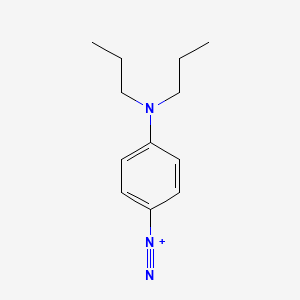
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
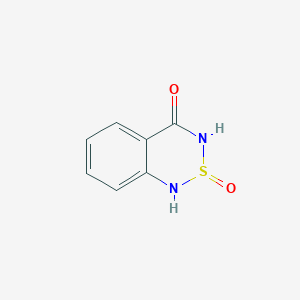
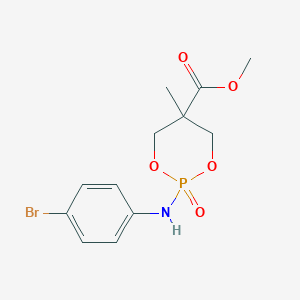
![11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzo[b][1]benzazepine;hydrochloride](/img/structure/B14684669.png)
